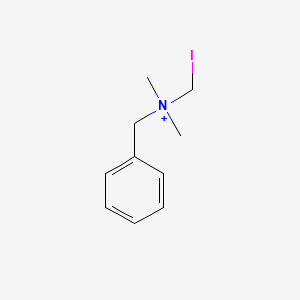

Benzyl-(iodomethyl)-dimethylazanium

Description

Benzyl-(iodomethyl)-dimethylazanium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to a benzyl group, an iodomethyl group, and two methyl groups. Its structure can be represented as [C₆H₅CH₂N⁺(CH₃)₂CH₂I], forming an iodide salt.

Properties

Molecular Formula |

C10H15IN+ |

|---|---|

Molecular Weight |

276.14 g/mol |

IUPAC Name |

benzyl-(iodomethyl)-dimethylazanium |

InChI |

InChI=1S/C10H15IN/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/q+1 |

InChI Key |

PVZPTFBPXWGYMQ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodobenzyltrimethylammonium can be synthesized through a series of chemical reactions. One common method involves the reaction of benzyl chloride with trimethylamine, followed by the introduction of iodine. The reaction typically proceeds under mild conditions, with the use of solvents such as acetone or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of iodobenzyltrimethylammonium involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Iodobenzyltrimethylammonium undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.

Nucleophilic Reactions: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Nucleophilic Reactions: Nucleophiles such as hydroxide ions or amines are used, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, oxidized or reduced forms of the compound, and different benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Iodobenzyltrimethylammonium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.

Biology: The compound is used in biochemical studies to investigate the effects of quaternary ammonium compounds on biological systems.

Industry: Iodobenzyltrimethylammonium is used in the production of various industrial chemicals and materials, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of iodobenzyltrimethylammonium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of ion channels, inhibition of enzyme activity, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl-(iodomethyl)-dimethylazanium with structurally related quaternary ammonium salts, emphasizing substituent effects, physicochemical properties, and reactivity:

Key Findings:

Substituent Effects on Reactivity :

- The iodomethyl group in Benzyl-(iodomethyl)-dimethylazanium facilitates nucleophilic substitutions, unlike the furan or ethoxyethylidene groups, which prioritize electronic delocalization or steric effects .

- Lauralkonium ’s long alkyl chain enhances hydrophobicity, making it a surfactant, whereas the smaller iodomethyl group limits such applications .

Structural and Electronic Properties: The C–N bond lengths in (ethoxyethylidene)dimethylazanium (1.298–1.471 Å) reflect partial double-bond character due to charge delocalization, contrasting with the single-bond-dominated structure of benzyl-pyridinium chloride .

Applications :

- Iodomethyl derivatives are understudied but hold promise in medicinal chemistry for radioiodination. Lauralkonium is industrially validated for its surfactant properties, whereas furan-containing analogs may serve in heterocyclic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.